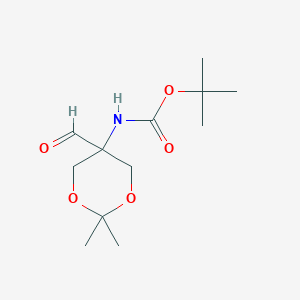![molecular formula C14H12F3NO B3132112 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 364628-06-8](/img/structure/B3132112.png)
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol
Vue d'ensemble
Description
“2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C14H12F3NO . The structure includes a phenol group attached to a trifluoromethyl group and an amino group .Applications De Recherche Scientifique
Cross-Coupling Reactions
One significant application of phenolic derivatives, including those similar to 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol, is in facilitating cross-coupling reactions. For instance, the meta-C–H arylation and methylation of phenolic derivatives were enhanced using a U-shaped template, emphasizing the role of these compounds in complex organic synthesis processes (Wan, Dastbaravardeh, Li, & Yu, 2013).
Catalytic Activities
Certain phenolic derivatives have been used as ligands in metal complexes, which exhibit catalytic activities. For instance, a study synthesized a new aminoalcohol phenol derivative which, as a ligand, enabled molybdenum(VI) complexes to catalyze reactions like epoxidation and sulfoxidation (Hossain et al., 2017).
Antibacterial Properties
Phenol derivatives, including those structurally similar to this compound, have been investigated for their antibacterial properties. A study involving Schiff base compounds, which are closely related structurally, indicated potent antibacterial activity against various bacteria strains (Kakanejadifard et al., 2013).
Corrosion Inhibition
Amine derivatives, including those similar to the compound , have been synthesized and assessed for their corrosion inhibition performance on metals in acidic media. This application is crucial in industrial processes where metal corrosion can be a significant problem (Boughoues et al., 2020).
Optical Properties
In the field of materials science, derivatives of trifluoromethyl phenols have been employed in the synthesis of materials with unique optical properties. For example, fluorinated polyimides with high optical transparency and low dielectric constants were synthesized using trifluoromethyl-substituted aromatic diamines (Tao et al., 2009).
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical processes, including inflammation control and receptor activation
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Compounds with similar structures have been found to have various biological activities, including anti-inflammatory and receptor agonist effects .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly affect the action of many compounds .
Propriétés
IUPAC Name |
2-[[3-(trifluoromethyl)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMZZZULTXUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


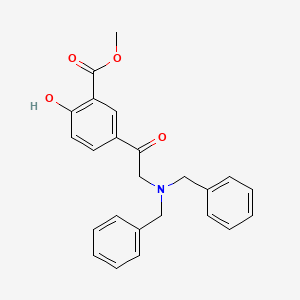

![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)
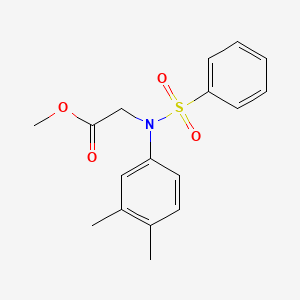
![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)
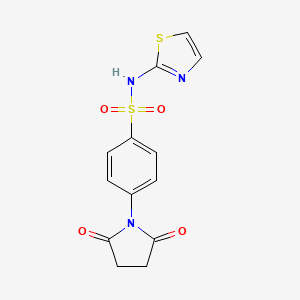
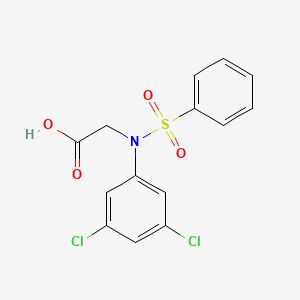
![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)
![4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one](/img/structure/B3132095.png)
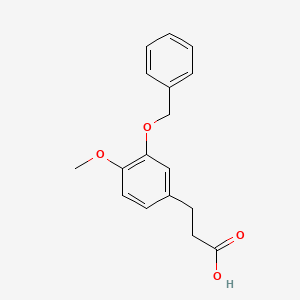
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3132101.png)

